PT-2385 vs. Belzutifan (PT2977): Cellular Potency and Pharmacokinetic Profile
PT-2385 demonstrates lower in vitro potency and less favorable pharmacokinetic properties compared to the second-generation HIF-2α inhibitor belzutifan (PT2977). In a luciferase reporter assay, PT-2385 exhibited an EC50 of 27 nM, whereas belzutifan showed an improved EC50 of 11 nM [1]. In patients, PT-2385 required an 800 mg twice-daily oral dose, whereas belzutifan is effective at a 120 mg once-daily dose [1]. The free fraction adjusted EC85 for PT-2385 was 540 ng/mL, compared to 75 ng/mL for belzutifan, indicating a requirement for higher systemic exposure to achieve similar target engagement [1].
| Evidence Dimension | Cellular Potency and Systemic Exposure |
|---|---|
| Target Compound Data | Luciferase EC50: 27 nM; Clinical Dose: 800 mg BID; Free Fraction Adjusted EC85: 540 ng/mL |
| Comparator Or Baseline | Belzutifan (PT2977): Luciferase EC50: 11 nM; Clinical Dose: 120 mg QD; Free Fraction Adjusted EC85: 75 ng/mL |
| Quantified Difference | 2.45-fold lower potency in vitro; 6.7-fold higher clinical dose; 7.2-fold higher EC85 exposure requirement. |
| Conditions | Luciferase reporter assay in 786-O cells; Clinical pharmacokinetic analysis in advanced ccRCC patients. |
Why This Matters
This quantitative comparison highlights the improved drug-like properties of belzutifan, making PT-2385 the preferred tool compound for preclinical and translational studies where the distinct pharmacokinetic profile or lower potency may be advantageous for specific experimental designs.
- [1] Rodriguez M, Qin Q, Tambar UK, Brugarolas J. Targeting HIF-2α in renal cell carcinoma: Expanding upon belzutifan. Cancer. 2026;132(3):e70239. (Table 4) View Source
